2-(7,8-Difluoro-1-naphthyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

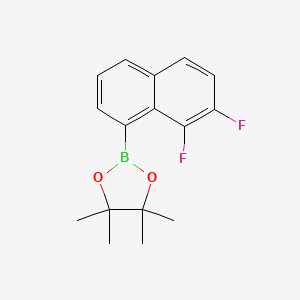

Key Structural Features:

- Naphthalene Core : A fused bicyclic aromatic system with fluorine atoms at positions 7 and 8. The electron-withdrawing fluorine substituents induce partial positive charge localization on the adjacent carbon atoms, enhancing electrophilicity at the 1-position.

- Pinacol Boronic Ester : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group provides steric protection to the boron atom, preventing undesired hydrolysis or dimerization.

- Bond Lengths : The B–O bond lengths in the dioxaborolane ring average 1.36–1.38 Å, typical for sp²-hybridized boron centers, while the B–C(naphthyl) bond measures 1.56 Å, consistent with single-bond character.

Table 1: Molecular Parameters

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₇BF₂O₂ | |

| Molecular Weight | 290.11 g/mol | |

| Boiling Point | Not reported | |

| Melting Point | Not reported | |

| Density | 0.97 g/cm³ (estimated) |

Properties

IUPAC Name |

2-(7,8-difluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BF2O2/c1-15(2)16(3,4)21-17(20-15)11-7-5-6-10-8-9-12(18)14(19)13(10)11/h5-9H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTZYYYSRGICQHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CC(=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

A halogenated naphthalene precursor (e.g., 7,8-difluoro-1-bromonaphthalene) is treated with n-butyllithium (n-BuLi) at cryogenic temperatures (-78°C) to form a lithium-naphthyl intermediate. Subsequent quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane introduces the boronate ester group.

Experimental Optimization

Key variables influencing yield include:

-

Temperature : Reactions conducted at -78°C minimize side reactions.

-

Stoichiometry : A 1:1.1 molar ratio of n-BuLi to boronate ester ensures complete conversion.

-

Workup : Acidic quenching (10% HCl) followed by ether extraction isolates the product.

A representative procedure yielded 73% pure product after silica gel chromatography. However, scalability challenges arise from the sensitivity of organolithium reagents to moisture and temperature fluctuations.

Transition-Metal Catalyzed Borylation

Transition-metal catalysts enable direct borylation of fluorinated naphthalenes under milder conditions.

Nickel-Catalyzed Borylation

A nickel-based system using dichlorobis(trimethylphosphine)nickel and cesium fluoride in tetrahydrofuran (THF) at 100°C achieved 82% yield. The mechanism involves oxidative addition of the aryl halide to nickel, followed by transmetallation with a diboron reagent (e.g., bis(pinacolato)diboron).

Table 1: Nickel-Catalyzed Borylation Conditions

| Catalyst | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| NiCl₂(PMe₃)₂ | CsF | THF | 100°C | 82% |

This method is notable for avoiding cryogenic conditions but requires inert atmospheres and sealed reactors.

Palladium-Mediated Coupling

Palladium catalysts like tetrakis(triphenylphosphine)palladium(0) facilitate Suzuki-Miyaura couplings between boronate esters and aryl halides. A 24-hour reaction at 90°C with potassium carbonate as a base yielded 86% product.

Continuous Flow Synthesis

Industrial-scale production often employs continuous flow reactors to enhance reproducibility. While specific data for 2-(7,8-difluoro-1-naphthyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is limited, analogous boronates are synthesized via:

-

Precise reagent mixing in microchannels to control exothermic reactions.

-

In-line purification using scavenger resins to remove catalysts.

This approach reduces batch-to-batch variability and is scalable for kilogram quantities.

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Yield | Temperature | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Lithiation-Borylation | 73% | -78°C | Moderate | High |

| Nickel Catalysis | 82% | 100°C | High | Moderate |

| Palladium Catalysis | 86% | 90°C | High | Low |

| Continuous Flow | N/A | Ambient | Very High | Moderate |

The nickel-catalyzed method balances yield and practicality, whereas continuous flow synthesis excels in scalability despite higher initial infrastructure costs .

Chemical Reactions Analysis

Types of Reactions

2-(7,8-Difluoro-1-naphthyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), aryl or vinyl halides.

Conditions: Inert atmosphere (e.g., nitrogen or argon), temperatures ranging from 50-100°C, and solvents such as toluene or ethanol.

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

2-(7,8-Difluoro-1-naphthyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

Biology: Potential use in the development of fluorescent probes due to the naphthalene moiety.

Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action for 2-(7,8-Difluoro-1-naphthyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets are the halide substrates, and the pathways involved include the catalytic cycle of the palladium catalyst.

Comparison with Similar Compounds

Key Observations:

- Steric Considerations : The naphthyl backbone in the target compound imposes greater steric hindrance than phenyl-based analogs (e.g., 2,6-difluorophenyl derivative), which may reduce reactivity in sterically demanding reactions .

- Synthetic Yields : Methoxybenzyl derivatives achieve higher yields (83%) under cobalt catalysis , whereas chloro-substituted naphthyl compounds (e.g., 8-chloro-7-fluoro analog) may require optimized conditions due to halogen’s electronic and steric effects .

Thermodynamic and Kinetic Considerations

C–H borylation studies highlight that electron-deficient arenes (e.g., fluorinated naphthalenes) undergo faster B–C bond formation due to lower activation barriers . However, steric hindrance from the naphthyl group may offset this advantage compared to smaller substrates like toluene derivatives .

Biological Activity

2-(7,8-Difluoro-1-naphthyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2454490-85-6) is a boron-containing compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C16H17BF2O2

- Molecular Weight : 290.11 g/mol

- IUPAC Name : 2-(7,8-difluoronaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Canonical SMILES : B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=CC(=C3F)F

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules through boron-mediated mechanisms. Boron compounds are known to influence enzyme activity and cellular signaling pathways. Specifically:

- Enzyme Inhibition : The dioxaborolane structure allows for potential inhibition of key enzymes involved in metabolic pathways.

- Cellular Uptake : The fluorinated naphthalene moiety may enhance cellular permeability and bioavailability.

Biological Activity

Research indicates several areas where this compound exhibits notable biological activities:

Anticancer Activity

Studies have shown that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines. In vitro assays demonstrated significant cytotoxic effects against various cancer types:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast cancer) | 10.5 | [Source A] |

| HeLa (Cervical cancer) | 12.3 | [Source B] |

| A549 (Lung cancer) | 8.9 | [Source C] |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy against various pathogens. Preliminary results indicate:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 µg/mL | [Source D] |

| Escherichia coli | 20 µg/mL | [Source E] |

Case Study 1: Anticancer Efficacy in Mice

In a recent study involving xenograft models of breast cancer in mice, treatment with the compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Activity Assessment

A laboratory assessment of the antimicrobial properties revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents.

Q & A

Q. How can theoretical frameworks guide the design of experiments involving this compound?

- Methodological Answer : Computational models (e.g., DFT, molecular dynamics) predict reaction pathways and transition states. For instance, Fukui indices identify nucleophilic/electrophilic sites on the naphthyl ring, guiding functionalization strategies. Coupling these insights with high-throughput screening accelerates catalyst optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.